2-羟基环戊-2-烯-1-酮

描述

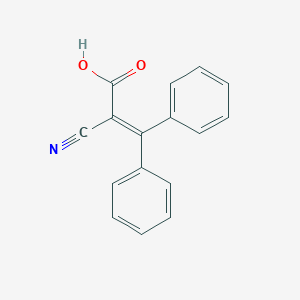

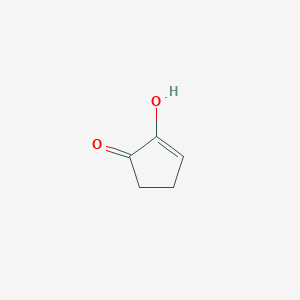

2-Hydroxycyclopent-2-en-1-one is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Hydroxycyclopent-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxycyclopent-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学反应:

- Bonadies 等人(1996 年)开发了一种通过一锅法合成 4-羟基环戊-2-烯-1-酮的新方法,该方法涉及 1,2-二酮的立体选择性 Z-烯化和随后的分子内羟醛缩合 (Bonadies、Scettri 和 Campli,1996 年)。

- Pantin 等人(2019 年)展示了一种从酰基氰醇中方便地获得 2-羟基环戊烯酮的方法,该方法使用钛环丙烷配合物和在碱性条件下的分子内羟醛缩合。该方法还突出了进一步官能化羟基的潜力 (Pantin 等人,2019 年)。

酶促动力学拆分和手性合成:

- Ghorpade 等人(1999 年)研究了外消旋 4-羟基环戊-2-烯-1-酮的酶促动力学拆分,为对映体纯化合物提供了经济的途径 (Ghorpade 等人,1999 年)。

- Washausen 等人(1989 年)通过对映选择性酶促水解制备了 4-羟基环戊-2-烯-1-酮的光学纯缩酮,这对于合成天然环戊烷类物质非常重要 (Washausen 等人,1989 年)。

生物医学和药理学研究:

- Vogensen 等人(2013 年)改进了 3-羟基环戊-1-烯羧酸的合成,3-羟基环戊-1-烯羧酸是中枢神经系统中高亲和力 γ-羟基丁酸 (GHB) 结合位点的有效配体。这项研究还确定了其高选择性和体内脑穿透性 (Vogensen 等人,2013 年)。

结构和物理化学研究:

- Gerrard 等人(2000 年)研究了 2-羟基环戊-2-烯酮的两种晶体改性,观察到了氢键分子链和带的形成 (Gerrard、Meade、Morris 和 Steel,2000 年)。

- Effenberger 和 Rickards(1975 年)对取代的 4-羟基环戊-2-烯-1-酮进行了质子核磁共振研究,以了解游离形式和氢键形式的存在 (Effenberger 和 Rickards,1975 年)。

安全和危害

2-Hydroxycyclopent-2-en-1-one is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes. Avoid breathing dust, fume, gas, mist, or vapours. Ensure adequate ventilation .

作用机制

Target of Action

It’s known that this compound is often used in the fragrance and flavor industry as a synthetic aromatic compound intermediate . It also participates in various organic synthesis reactions .

Mode of Action

The exact mode of action of 2-Hydroxycyclopent-2-en-1-one is not well-documented. As an intermediate in the synthesis of aromatic compounds, it likely interacts with other molecules to form complex structures. It can act as a dienophile in Diels-Alder reactions .

Biochemical Pathways

As an intermediate in organic synthesis, it likely plays a role in the formation of various complex organic compounds .

Pharmacokinetics

Given its use in the fragrance industry, it’s likely that it has good solubility in both water and organic solvents .

Result of Action

As an intermediate in the synthesis of aromatic compounds, it likely contributes to the formation of complex structures with distinct aromatic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxycyclopent-2-en-1-one. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidizing agents . The compound is volatile, and inhalation of its vapors should be avoided .

属性

IUPAC Name |

2-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKYMRPOKFYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146839 | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10493-98-8 | |

| Record name | 2-Hydroxy-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Hydroxycyclopent-2-en-1-one in natural product chemistry?

A1: 2-Hydroxycyclopent-2-en-1-one derivatives are found in various plant extracts and have demonstrated potential for biological activity. For instance, 4-ethyl-2-hydroxycyclopent-2-en-1-one was identified in the leaf extracts of Rumex vesicarius [], a plant traditionally used in Saudi Arabia for medicinal purposes. This compound was also detected in Ayurvedic medicines like Aragwadharishtam [] and Modified Arjunarishta [], highlighting its potential relevance in traditional medicine.

Q2: Can you elaborate on the antimicrobial activity associated with 2-Hydroxycyclopent-2-en-1-one derivatives?

A2: While the specific mechanism of action of 4-ethyl-2-hydroxycyclopent-2-en-1-one remains to be fully elucidated, its presence in Rumex vesicarius extracts, which displayed moderate to strong antimicrobial activity against various bacterial strains, suggests a potential role in the plant's defense mechanism []. Further research is needed to confirm its direct antimicrobial activity and explore potential mechanisms.

Q3: How is 2-Hydroxycyclopent-2-en-1-one used in organic synthesis?

A3: 2-Hydroxycyclopent-2-en-1-ones, particularly 3-aryl-substituted derivatives, are valuable starting materials in asymmetric synthesis. They can undergo asymmetric oxidation to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids []. This reaction is influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups generally leading to higher yields but lower enantioselectivity.

Q4: Are there any known nematicidal activities associated with 2-Hydroxycyclopent-2-en-1-one derivatives?

A4: Interestingly, a novel 2-Hydroxycyclopent-2-en-1-one derivative, 4(S)-butoxy-3-(butoxymethyl)-2-hydroxycyclopent-2-en-1-one, was isolated from the endoparasitic fungus Drechmeria coniospora YMF1.01759 []. While this specific compound wasn't directly tested for nematicidal activity, another metabolite from the same fungus, 5-hydroxymethylfuran-2-carboxylic acid, showed significant toxicity against the root knot nematode Meloidogyne incognita and inhibited egg hatching []. This finding highlights the potential of exploring D. coniospora and its metabolites, including structurally related 2-Hydroxycyclopent-2-en-1-one derivatives, for developing novel nematicides.

Q5: What analytical techniques are employed to characterize 2-Hydroxycyclopent-2-en-1-one and its derivatives?

A5: Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying and characterizing 2-Hydroxycyclopent-2-en-1-one and its derivatives in complex mixtures like plant extracts and fungal cultures [, , , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, allowing for structural identification by comparing the obtained spectra to reference databases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。